METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
Description
METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative characterized by a methyl ester group at position 2, a fluorine atom at position 6, and a 4-fluorophenylmethoxy substituent at position 4 of the quinoline core.
Properties
IUPAC Name |
methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFJHFRIZTBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves several steps, including cyclization, fluorination, and esterification reactions. One common method involves the reaction of 6-fluoroquinoline-2-carboxylic acid with 4-fluorobenzyl alcohol in the presence of a suitable catalyst to form the desired ester . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity .
Chemical Reactions Analysis
METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce various hydroquinoline compounds .
Scientific Research Applications
METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s fluorinated structure enhances its potential as a probe in biological studies, particularly in imaging and diagnostic applications.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s key distinguishing features include:
- Methyl ester at position 2 (unlike carboxylic acid derivatives in –6).
- Dual fluorine atoms: one on the quinoline ring (position 6) and another on the benzyloxy substituent (4-fluorophenyl group).
Table 1: Structural Comparison with Analogs
Key Observations :
- Fluorine placement influences electronic effects: The dual fluorine atoms in the target compound may increase metabolic stability compared to non-fluorinated analogs like 4k .
Physicochemical Properties
Solubility and Melting Points
- BRF (–6) : Carboxylic acid functionality likely increases water solubility compared to the target’s methyl ester. Solubility studies in highlight the importance of pH-dependent ionization for such analogs.
- Compound 4k (): Melting point 223–225°C (ethanol), suggesting higher crystallinity than the target compound, which may lack strong intermolecular hydrogen bonds due to its ester group.
Spectral and Conformational Analysis
- NMR Shifts () : Replacement of methoxy with methyl (e.g., in Compounds 5–6) results in distinct δH values (e.g., methyl singlet at δH 3.22 vs methoxy at δH ~3.8). The target compound’s 4-fluorophenylmethoxy group would exhibit split signals due to fluorine coupling .
Biological Activity
Methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C18H15F2N1O3
- Molecular Weight : 341.31 g/mol
- CAS Number : 38183-03-8
The compound features a quinoline backbone with fluorinated phenyl and methoxy substituents, which contribute to its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds more effective as drugs.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of p53 expression, a crucial tumor suppressor gene.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Caspase activation, p53 modulation |
| A549 (Lung) | 4.8 | Induction of apoptosis |
| HeLa (Cervical) | 6.0 | Cell cycle arrest, increased ROS production |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent against a range of pathogens. In particular, studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
The biological activity can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound inhibits key enzymes involved in DNA replication and repair.
- Disruption of Membrane Integrity : It alters the permeability of bacterial cell membranes.
- Reactive Oxygen Species (ROS) : Induces oxidative stress leading to cellular damage in cancer cells.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (PMID: 30780127).
-
Antimicrobial Testing :
- A recent investigation evaluated the antimicrobial properties against various pathogens, revealing that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (PMID: 373355).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
